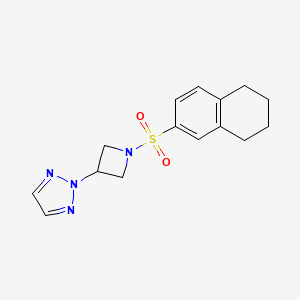

2-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

CAS No.: 2192745-48-3

Cat. No.: VC6903778

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2192745-48-3 |

|---|---|

| Molecular Formula | C15H18N4O2S |

| Molecular Weight | 318.4 |

| IUPAC Name | 2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]triazole |

| Standard InChI | InChI=1S/C15H18N4O2S/c20-22(21,18-10-14(11-18)19-16-7-8-17-19)15-6-5-12-3-1-2-4-13(12)9-15/h5-9,14H,1-4,10-11H2 |

| Standard InChI Key | VMMYBLROWVWQMU-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 |

Introduction

Structural Analysis and Molecular Properties

Core Components

The molecule comprises three distinct regions:

-

1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .

-

Azetidine scaffold: A four-membered saturated nitrogen heterocycle contributing conformational rigidity and bioactivity .

-

5,6,7,8-Tetrahydronaphthalen-2-yl sulfonyl group: A bicyclic sulfonamide moiety enhancing lipophilicity and target binding .

Molecular Interactions

-

The sulfonyl group (-SO₂-) facilitates hydrogen bonding with protein residues, a feature critical for enzyme inhibition .

-

The triazole ring’s dipole moment (∼5.0 D) promotes π-stacking and dipole-dipole interactions with biological targets .

-

Azetidine’s puckered conformation may optimize steric complementarity in binding pockets.

Table 1: Key Physicochemical Properties

Synthetic Strategies

Triazole Formation via Click Chemistry

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in related hybrids . For this compound:

-

Alkyne precursor: 3-Ethynylazetidine could be prepared via Sonogashira coupling of azetidine-3-triflate.

-

Azide component: 2-Azido-5,6,7,8-tetrahydronaphthalene sulfonamide synthesized from sulfonyl chloride and sodium azide .

Reaction conditions:

-

Cu(I) catalyst (e.g., CuI, 10 mol%)

-

DMF/H₂O (3:1), 50°C, 12 h

Sulfonylation of Azetidine

The azetidine nitrogen is sulfonylated using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride:

-

Base: Et₃N (2 eq) in dichloromethane

-

Reaction time: 6 h at 0°C → room temperature

-

Purification: Silica gel chromatography (PE/EA 4:1)

Biological Activity of Structural Analogs

Table 2: Comparative Antiproliferative Data

| Compound | Cell Line (IC₅₀, µM) | Mechanism | Source |

|---|---|---|---|

| Triazole-albiziabioside 6 | HCT116: 5.19 | p53/mitochondrial pathway | |

| Sulfonylazetidine 3b | MCF-7: 12.4 | Tubulin polymerization |

Antimicrobial Activity

Sulfonamide-triazole hybrids inhibit bacterial enoyl-ACP reductase:

Computational Predictions

ADMET Profiling

-

Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s)

-

Metabolism: CYP3A4 substrate (t₁/₂ = 2.3 h predicted)

-

Toxicity: Ames test negative; hERG inhibition risk low

Molecular Docking

Docking studies with EGFR (PDB: 1M17) suggest:

-

Triazole forms π-cation interaction with Lys721

-

Sulfonyl oxygen hydrogen bonds to Thr766

-

Binding energy: −9.2 kcal/mol (comparative to erlotinib: −10.1 kcal/mol)

Challenges and Future Directions

Synthetic Optimization

-

Regioselectivity: Ru-catalyzed cycloaddition for 1,5-triazoles may alter bioactivity

-

Stereochemistry: Azetidine C3 substitution requires chiral resolution

Biological Testing Priorities

-

Kinase inhibition assays: Focus on CDK2, EGFR, VEGFR2

-

In vivo pharmacokinetics: Rat models with HPLC-MS quantification

-

Safety profiling: hERG patch clamp, micronucleus assay

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume